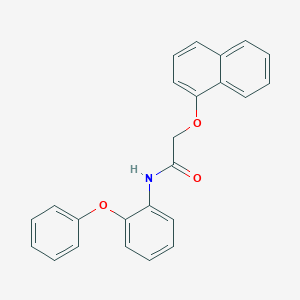

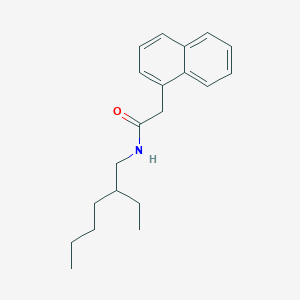

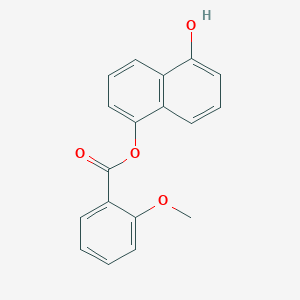

![molecular formula C26H20O4 B290705 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)

5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate, also known as MMN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMN is a member of the class of compounds known as 2-methylbenzoates and is commonly used as a fluorescent probe in biological studies.

Mechanism of Action

The mechanism of action of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is not fully understood, but it is thought to involve the interaction of the compound with specific proteins or lipids in cells. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been shown to selectively label the ER and lipid droplets, suggesting that it interacts with specific components of these organelles. The fluorescence of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is dependent on the local environment, which can be used to monitor changes in the structure or function of the labeled molecules.

Biochemical and Physiological Effects:

5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been shown to have minimal biochemical and physiological effects on cells and organisms. It is not toxic at the concentrations used in scientific research and does not interfere with normal cellular processes. However, it is important to note that 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is a synthetic compound and may have unknown effects on cells or organisms at higher concentrations or in different contexts.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in scientific research is its selectivity for specific organelles and molecules. This allows researchers to study these structures and processes in live cells without the need for invasive techniques or labeling methods. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is also relatively easy to synthesize and can be incorporated into a variety of molecules, making it a versatile tool for studying different biological processes.

One limitation of using 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is its specificity for certain structures and molecules. While this can be an advantage in some cases, it may limit its usefulness in other contexts. In addition, the fluorescence of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is dependent on the local environment, which can be affected by factors such as pH and temperature. This may limit its usefulness in certain experiments where these factors are not controlled.

Future Directions

There are many potential future directions for research on 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. One area of interest is the development of new fluorescent probes based on the structure of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. These probes could be designed to target different organelles or molecules and could have improved properties such as increased brightness or stability.

Another area of interest is the use of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in combination with other techniques such as super-resolution microscopy or electron microscopy. These techniques could be used to study the structure and function of labeled molecules in greater detail.

Finally, the use of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in animal models or in vivo studies is an area of potential future research. While 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been extensively studied in vitro, its effects in vivo are not well understood. Further research in this area could provide valuable insights into the function of labeled molecules and their role in disease processes.

Synthesis Methods

The synthesis of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate involves the reaction of 5-hydroxy-1-naphthaldehyde with 2-methylbenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to yield 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. The synthesis of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is a relatively straightforward process and can be accomplished using standard laboratory techniques.

Scientific Research Applications

5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is commonly used as a fluorescent probe in biological studies. It has been shown to selectively label the endoplasmic reticulum (ER) in live cells, making it a valuable tool for studying ER dynamics and function. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has also been used to study lipid droplet dynamics in cells, as it selectively labels the surface of lipid droplets. In addition, 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been used to study the trafficking of proteins and lipids in cells, as it can be incorporated into these molecules and tracked using fluorescence microscopy.

properties

Molecular Formula |

C26H20O4 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[5-(2-methylbenzoyl)oxynaphthalen-1-yl] 2-methylbenzoate |

InChI |

InChI=1S/C26H20O4/c1-17-9-3-5-11-19(17)25(27)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)20-12-6-4-10-18(20)2/h3-16H,1-2H3 |

InChI Key |

ODMWEQQRJPSFMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

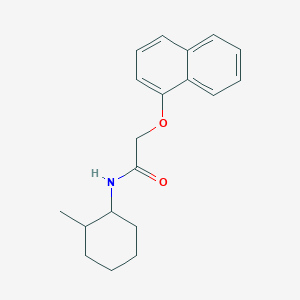

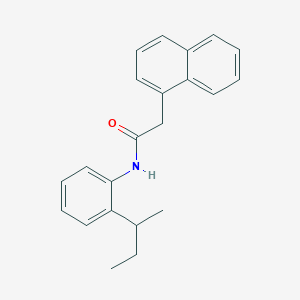

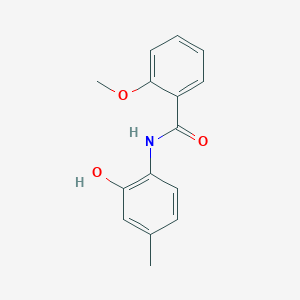

![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)

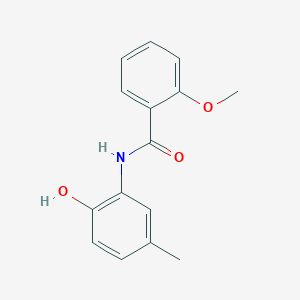

![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)

![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)

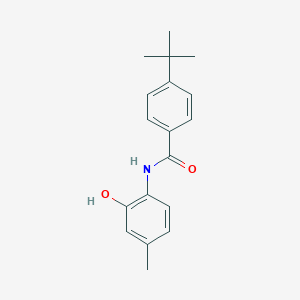

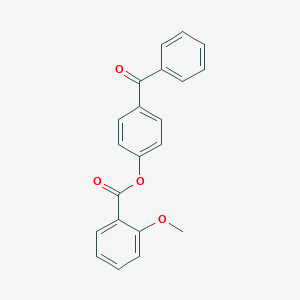

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)